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molecular formula C14H17BrN4 B8405283 2-amino-6-bromo-4-(N-cyclohexylamino)-quinazoline

2-amino-6-bromo-4-(N-cyclohexylamino)-quinazoline

Cat. No. B8405283
M. Wt: 321.22 g/mol
InChI Key: HPVYSIAFEVRSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09259426B2

Procedure details

This compound was synthesized from the product of example 11, i.e. 2-acetamido-6-bromo-4-(1,2,4-triazolyl)-quinazoline and cyclohexylamine in 93% yield, using the procedure described for example 17. The product was characterized by its mass spectrum as follows: MS (m/z): 321 ([M+H]+, 100).
[Compound]
Name
product
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[N:14]=[C:13](C2N=CNN=2)[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([Br:20])[CH:11]=2)[N:6]=1)(=O)C.[CH:21]1([NH2:27])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1>>[NH2:4][C:5]1[N:14]=[C:13]([NH:27][CH:21]2[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]2)[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([Br:20])[CH:11]=2)[N:6]=1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=NC2=CC=C(C=C2C(=N1)C1=NNC=N1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=NC2=CC=C(C=C2C(=N1)NC1CCCCC1)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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